Methyl 3-acetamido-3-phenylpropanoate
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Overview
Description
Methyl 3-acetamido-3-phenylpropanoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is a derivative of phenylpropanoic acid and is characterized by the presence of an acetamido group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetamido-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-acetamido-3-phenylpropanoic acid with methanol in the presence of an acid catalyst . Another method includes the acylation of 3-amino-3-phenylpropanoic acid followed by esterification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamido-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used under mild conditions.
Major Products Formed:
Oxidation: Formation of 3-acetamido-3-phenylpropanoic acid.
Reduction: Formation of 3-amino-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-acetamido-3-phenylpropanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding biochemical pathways involving phenylpropanoids .
Medicine: It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of methyl 3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects . These interactions can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and molecular recognition processes .
Comparison with Similar Compounds
Ethyl 3-acetamido-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Contains additional methoxy groups on the phenyl ring.
Methyl 3-amino-3-phenylpropanoate: Lacks the acetamido group, having an amino group instead.
Uniqueness: Methyl 3-acetamido-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetamido and methyl ester groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-acetamido-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZREVDICMUGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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